molecular formula C14H13NO B143641 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS No. 99614-64-9

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Cat. No.: B143641
CAS No.: 99614-64-9
M. Wt: 211.26 g/mol
InChI Key: AGQJDIDJKSFVTC-UHFFFAOYSA-N
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Description

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9) is a carbazole-derived compound characterized by a methyl group at position 9 and a methylene substituent at position 3 of its tetracyclic framework. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol . This compound is notable as a pharmaceutical impurity, specifically Ondansetron Related Compound D, and is regulated under pharmacopeial standards (e.g., USP) for quality control in drug manufacturing . Its synthesis typically involves Mannich-type reactions, as evidenced by the use of paraformaldehyde and dimethylamine hydrochloride in acetic acid under reflux conditions .

Biological Activity

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, commonly referred to as Ondansetron Impurity D or simply as an impurity of Ondansetron, is a compound with significant relevance in pharmaceutical chemistry. Its primary role is as a byproduct in the synthesis of Ondansetron, a widely used antiemetic medication. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in pharmaceutical formulations.

  • Molecular Formula : C14H13NO
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 99614-64-9
  • IUPAC Name : 9-methyl-3-methylidene-1,2,3,9-tetrahydro-4H-carbazol-4-one

This compound exhibits biological activity primarily through its interaction with serotonin receptors. As a structural analog of Ondansetron, it may influence the serotonin 5-HT3 receptor pathways, which are crucial in the regulation of nausea and vomiting.

Pharmacological Effects

Research indicates that this compound may possess certain pharmacological effects similar to those of Ondansetron:

  • Antiemetic Activity : Preliminary studies suggest that it could exhibit antiemetic properties due to its potential action on serotonin receptors .
  • Cytotoxicity : Some findings indicate that impurities like this compound could have cytotoxic effects on specific cancer cell lines .

Case Study 1: Impurity Profiling in Ondansetron Formulations

A study conducted on the impurity profile of Ondansetron revealed that this compound is consistently present as a minor impurity. The study emphasized the importance of monitoring this compound due to its potential biological activity and safety implications for patients receiving Ondansetron therapy .

Study ReferenceFindings
Identified as an impurity in Ondansetron formulations.
Suggested potential cytotoxic effects on cancer cells.
Highlighted the need for thorough impurity profiling in pharmaceuticals.

Case Study 2: Pharmacological Evaluation

In pharmacological evaluations, researchers assessed the binding affinity of various carbazole derivatives to serotonin receptors. Results indicated that derivatives closely related to this compound showed varying degrees of receptor binding and subsequent biological activity .

Toxicological Considerations

While the biological activity of this compound suggests potential therapeutic effects, its classification as an impurity raises concerns regarding toxicity:

  • Safety Profile : Limited data exist on the long-term safety profile of this compound in humans.
  • Regulatory Status : As an impurity in a pharmaceutical product, regulatory agencies require its concentration to be minimized to ensure patient safety.

Scientific Research Applications

Pharmaceutical Applications

  • Impurity in Ondansetron :
    • 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is identified as an impurity in Ondansetron formulations. Understanding its properties is crucial for quality control in pharmaceutical manufacturing. The presence of impurities can affect the efficacy and safety profile of the drug .
  • Research on Antiemetic Activity :
    • As a related compound to Ondansetron, research into this compound can provide insights into the mechanisms of action of serotonin 5-HT3 receptor antagonists. This understanding can lead to the development of new antiemetic agents with improved efficacy and reduced side effects .

Synthesis and Derivative Studies

The synthesis of this compound is often discussed in the context of producing Ondansetron. Various synthetic pathways have been explored:

  • Conjugate Addition : The compound can be synthesized through conjugate addition reactions involving dimethylamine and formaldehyde derivatives .

Table: Comparison of Synthesis Routes

Synthesis RouteKey ReagentsYieldNotes
Route ADimethylamine, Formaldehyde>60%Involves multiple steps
Route BAlternative aminesVariableMay introduce more impurities

Case Studies and Research Findings

  • Quality Control Studies :
    • Various studies have focused on the identification and quantification of impurities like this compound in Ondansetron formulations using advanced chromatographic techniques. These studies highlight the importance of rigorous testing to ensure drug safety .
  • Pharmacological Research :
    • Investigations into the pharmacological profile of related compounds have provided insights into their receptor binding affinities and potential therapeutic effects. Such research is essential for developing next-generation antiemetics that target specific receptor subtypes without adverse effects associated with existing medications .

Q & A

Q. What are the established synthetic routes for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, and how can reaction parameters be optimized?

Basic Question
The compound is synthesized via cyclization and functionalization of tetrahydrocarbazole precursors. Key methods include:

  • Loffler-Ginsburg Cyclization : Heating cyclohexanone oxime derivatives in aqueous ethanol to induce thermal cyclization .
  • Acid-Catalyzed Condensation : Reacting substituted phenylhydrazines with ketones in acidic media (e.g., HCl or acetic acid) under reflux .
  • Microwave-Assisted Synthesis : Reducing reaction times (e.g., 140°C under 100W microwave irradiation) while maintaining yields (~80%) .

Optimization Strategies :

  • Temperature Control : Higher temperatures accelerate cyclization but may degrade thermally sensitive intermediates.
  • Catalyst Screening : Acid strength (e.g., HCl vs. acetic acid) influences regioselectivity and byproduct formation.
  • Solvent Selection : Polar solvents (e.g., ethanol) enhance solubility of intermediates.
Method Conditions Yield Key Variables
Loffler-GinsburgAqueous ethanol, reflux80-95%Reaction time, pH
Microwave-assisted140°C, 100W, acetic acid80%Radiation power, solvent

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the carbazole core and substituents (e.g., methyl groups at C9 and C3-methylene) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (293.363 g/mol) and fragmentation patterns .
  • HPLC-PDA : Purity assessment using C18 columns with methanol/water gradients.

Methodological Note : For isomers (e.g., 6-nitro or 8-methoxy derivatives), employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can computational methods streamline reaction design for novel derivatives?

Advanced Question

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible pathways for introducing substituents (e.g., Friedel-Crafts alkylation) .
  • Transition State Analysis : Identify steric hindrance from the tetrahydrocarbazole core using molecular dynamics simulations .
  • AI-Driven Optimization : Implement tools like COMSOL Multiphysics to model reaction kinetics and optimize parameters (e.g., temperature, catalyst loading) .

Case Study : ICReDD’s approach combines computational predictions with experimental validation to reduce trial-and-error cycles by 40% .

Q. How should researchers address contradictions in biological activity data across studies?

Advanced Question

  • Meta-Analysis Framework : Aggregate data from diverse assays (e.g., enzyme inhibition vs. cytotoxicity) and apply statistical tools (ANOVA) to identify outliers .
  • Structural-Activity Validation : Cross-reference activity trends with substituent effects (e.g., electron-withdrawing groups on the carbazole ring) .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

Example : Discrepancies in IC50 values may arise from differences in solvent polarity or assay pH.

Q. What reaction mechanisms govern the introduction of substituents at the C3-methylene position?

Advanced Question

  • Nucleophilic Substitution : The methylene group’s sp³ hybridization allows for SN2 reactions with alkyl halides .
  • Radical Addition : Under UV light, methylene C-H bonds can undergo radical coupling with alkenes .
  • Metal-Catalyzed Cross-Coupling : Palladium-mediated Suzuki or Heck reactions to introduce aryl/vinyl groups .

Key Consideration : Steric effects from the adjacent carbazole ring may limit accessibility to bulky reagents.

Q. How can factorial design improve yield optimization in multi-step syntheses?

Methodological Focus

  • Variable Screening : Use a 2k^k factorial design to test factors like temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (ethanol vs. DMF) .
  • Response Surface Modeling (RSM) : Identify interactions between variables (e.g., temperature × catalyst) to predict optimal conditions .
Factor Range Effect on Yield
Temperature60–100°CNon-linear increase
Catalyst (HCl)0.1–1.0 mol%Positive correlation

Q. What are the challenges in scaling up laboratory-scale synthesis?

Advanced Question

  • Heat Transfer Limitations : Microwave-assisted methods may not scale linearly due to uneven energy distribution .
  • Byproduct Management : Pilot-scale purification requires cost-effective chromatography or crystallization protocols .
  • Safety Protocols : Address exothermic risks in cyclization steps using process control systems (e.g., PAT tools) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Carbazole Family

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Key Structural Features Role/Application
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Target Compound) 99614-64-9 C₁₄H₁₃NO 9-methyl, 3-methylene Ondansetron impurity (Related Compound D)
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Related Compound C) 27387-31-1 C₁₃H₁₃NO 9-methyl, lacks 3-methylene Ondansetron impurity
3[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one 119812-29-2 C₁₅H₁₈N₂O 9-methyl, 3-(dimethylaminomethyl) Ondansetron impurity (Related Compound A)
6,6'-Methylenebis[this compound] 1365727-09-8 C₂₉H₂₆N₂O₂ Dimeric structure with methylene bridge Synthetic intermediate/degradation product

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Related Compound C Ondansetron (Imidazolylmethyl Derivative)
Melting Point (°C) 191.8 Not reported 231–232 (hydrochloride salt)
Boiling Point (°C) 393.6 Not reported Decomposes upon heating
Density (g/cm³) 1.182 Not reported 1.28 (hydrochloride salt)
Solubility Low in water Low in water Soluble in acidic aqueous media

Regulatory and Industrial Relevance

  • Target Compound: Listed in USP monographs with strict purity thresholds (e.g., ≤0.1% in Ondansetron formulations) .
  • Dimeric Analog (CAS 1365727-09-8) : Classified as a process-related impurity, requiring removal during pharmaceutical synthesis .

Properties

IUPAC Name

9-methyl-3-methylidene-1,2-dihydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-7-8-12-13(14(9)16)10-5-3-4-6-11(10)15(12)2/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQJDIDJKSFVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244167
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99614-64-9
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONDANSETRON OLEFIN
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Record name 1,2,3,9-TETRAHYDRO-9-METHYL-3-METHYLENE-4H-CARBAZOL-4-ONE
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Synthesis routes and methods I

Procedure details

Peculiarly, the above-said patent specification indicates this tertiary amine to be known per se and, in addition, ondansetron can be prepared therefrom in an other way, too. After quaternizing the tertiary amine with methyl iodide, trimethylamine is split off from the obtained methoiodide by Hofmann's elimination reaction to give 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one. The thus-obtained electrophilic conjugated enone is subjected to an addition reaction with 2-methylimidazole (see Example 8 of the specification). The surprisingly moderate yield of 43.2% of the reaction shows that the significance of this simple direct addition, starting from the separated enone, should not be overestimated.
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Synthesis routes and methods II

Procedure details

Accordingly, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one was synthesized from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one using a formaldehyde reagent (paraformaldehyde) and a mineral acid (HCl) in an aprotic solvent (DMF). Note that this reaction was rapid and high yielding, even though it was performed without using glacial acetic acid as a solvent, and without using a secondary amine as a catalyst.
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Synthesis routes and methods III

Procedure details

Kim et al. (Heterocycles 1997, 45, 2041) disclose a two-step synthesis of ondansetron. In the first step of the synthesis, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (compound of formula 1, Scheme 1) is reacted with a source of formaldehyde and morpholine in boiling glacial acetic acid to provide 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (compound of formula 2, Scheme 1). In the second step of the synthesis, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is reacted with 2-methylimidazole in the presence of alumina (Al2O3) to provide ondansetron (See, Scheme 1).
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Synthesis routes and methods IV

Procedure details

Accordingly, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one was synthesized from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one using a formaldehyde reagent (paraformaldehyde), a mineral acid (HCl), and an ammonium salt (ammonium chloride) in an aprotic solvent (DMF). The ammonium salt appears to have had a positive impact on the rate of the reaction.
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ammonium salt
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Synthesis routes and methods V

Procedure details

A solution of the product from Preparation 2 (5.0 g) in water (20 ml) was treated with 2N sodium carbonate (6.55 ml) and warmed at 35° for 45 mins. The resulting slurry was cooled to 0° and the solid was filtered off, washed with water and dried to give the title compound (2.8 g) m.p. 127°-129°.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

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